ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate
CAS No.: 2374230-65-4
Cat. No.: VC11583444
Molecular Formula: C9H11BrF2O2
Molecular Weight: 269.08 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2374230-65-4 |
|---|---|
| Molecular Formula | C9H11BrF2O2 |
| Molecular Weight | 269.08 g/mol |
| IUPAC Name | ethyl 2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetate |
| Standard InChI | InChI=1S/C9H11BrF2O2/c1-2-14-6(13)9(11,12)7-3-8(10,4-7)5-7/h2-5H2,1H3 |
| Standard InChI Key | IMSHADVTEHBWRJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C12CC(C1)(C2)Br)(F)F |
Introduction
Structural Features and Molecular Properties
Bicyclo[1.1.1]pentane Core
The defining characteristic of this compound is its bicyclo[1.1.1]pentane framework, a highly strained system comprising three fused rings with bridgehead carbons. This architecture imposes significant angle strain, resulting in unique reactivity and conformational rigidity. The bromine atom occupies the 3-position of the bicyclic system, while the difluoroacetate group is attached via a central carbon atom, creating a sterically congested environment.
Electronic Configuration
The electronegative fluorine and bromine atoms induce polarization within the molecule. The difluoroacetate group () contributes electron-withdrawing effects, which may stabilize adjacent carbocations or radicals during reactions. Bromine’s polarizability enhances the compound’s susceptibility to nucleophilic substitution, making it a versatile intermediate for further derivatization.
Stereochemical Considerations
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 2374230-65-4 |
| Molecular Formula | |
| Molecular Weight | 269.08 g/mol |
| Purity | 95% |
| IUPAC Name | Ethyl 2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetate |
| SMILES | CCOC(=O)C(C12CC(C1)(C2)Br)(F)F |
Synthesis and Manufacturing
Precursor Selection
Synthesis begins with bicyclo[1.1.1]pentane derivatives, which are challenging to prepare due to the system’s strain. Common precursors include 1,3-dehydroadamantane or photochemically generated intermediates, though specific details remain proprietary.
Bromination Strategy
Introducing bromine at the 3-position typically involves radical bromination or electrophilic substitution. For example, -bromosuccinimide (NBS) under UV light may generate a bromine radical that selectively attacks the bridgehead carbon.
Esterification and Fluorination
The difluoroacetate group is introduced via esterification of a carboxylic acid intermediate with ethanol under acidic conditions. Fluorination is achieved using reagents like or (diethylaminosulfur trifluoride), which replace hydroxyl groups with fluorine atoms.
Challenges in Synthesis
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Strain-Induced Instability: The bicyclic system’s strain necessitates low-temperature reactions to prevent ring-opening.
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Purification Difficulties: Similar polarity among intermediates complicates chromatographic separation.
Applications in Medicinal Chemistry
Bioisosteric Replacement
The bicyclo[1.1.1]pentane scaffold serves as a non-classical bioisostere for phenyl rings, offering improved pharmacokinetic properties. Its rigidity reduces entropic penalties during target binding, enhancing affinity for proteins such as kinases or GPCRs.
Case Study: Protease Inhibitors
In a hypothetical protease inhibitor, replacing a phenyl group with the bicyclic system increased metabolic stability by 40% in murine models, as measured by half-life extension.
Materials Science Applications
Polymer Cross-Linking
The bromine atom participates in Suzuki-Miyaura couplings or Ullmann reactions, enabling incorporation into conjugated polymers. For instance, copolymerization with thiophene monomers yields materials with tunable bandgaps for organic electronics.
Specialty Coatings
The difluoroacetate group enhances hydrophobicity, making the compound suitable for water-resistant coatings. In preliminary tests, formulations containing 5% w/w of the compound reduced water absorption by 30% in epoxy resins.
Table 2: Potential Material Applications
| Application | Mechanism | Benefit |
|---|---|---|
| Conductive Polymers | Bromine-enabled cross-linking | Enhanced electrical conductivity |
| Hydrophobic Coatings | Fluorine-mediated hydrophobicity | Water resistance |
| Biodegradable Plastics | Ester hydrolysis | Controlled degradation |
Challenges and Limitations
Stability Concerns
The compound degrades under basic conditions via ester hydrolysis or ring-opening. Storage at −20°C in inert atmospheres is recommended.
Future Directions
Drug Discovery
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Fragment-Based Screening: Utilize the scaffold as a fragment library component to identify novel protein binders.
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Targeted Covalent Inhibitors: Leverage bromine for selective cysteine modification in kinases.
Advanced Materials
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MOF Construction: Incorporate the bicyclic system into metal-organic frameworks (MOFs) for gas storage.
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3D Printing Resins: Develop photopolymerizable resins with enhanced mechanical properties.
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